molecular formula C30H18O2 B8193525 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

Cat. No. B8193525
M. Wt: 410.5 g/mol
InChI Key: BRCRRFATSAHBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(Pyrene-1,6-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C30H18O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis : A derivative, 4,4′-(4,4′-(5-hydroxypentane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dibenzaldehyde, has been synthesized and used for ring-opening polymerization of e-caprolactone (Sane, Tawade, Palaskar, Menon, & Wadgaonkar, 2012).

  • Material Synthesis : 4,4′-(Ethyne-1,2-diyl)dibenzaldehyde serves as a starting material for synthesizing equatorial fullerene bisadducts (Figueira-Duarte, Gégout, Olivier, Cardinali, & Nierengarten, 2009).

  • Biomedical Applications : A synthesized compound related to pyrene shows promise in regulating inflammatory diseases, suggesting potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

  • Structural Analysis : A new crystalline form of 4,4′-(Ethylenedioxy)dibenzaldehyde was identified, offering insights into molecular structure (Tewari, Singh, Puerta, & Valerga, 2007).

  • Optoelectronic Applications : Pyrene's application in OLEDs is limited due to aggregation and fluorescence quenching, highlighting the need for improved molecular designs (Figueira-Duarte, Del Rosso, Trattnig, Sax, List, & Müllen, 2010).

  • Organic Synthesis : The synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its equilibration with 4,5-tetramethylene-2H-pyran are used in scientific research, demonstrating the compound's versatility (Schiess & Chia, 1970).

  • Polymer Chemistry : The RAFT polymerization of 4-vinylbenzaldehyde (VBA) produces poly(vinylbenzaldehyde) (PVBA) with controlled molecular weight and low polydispersity, useful in polymer chemistry (Sun, Cheng, & Wooley, 2007).

properties

IUPAC Name

4-[6-(4-formylphenyl)pyren-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCRRFATSAHBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Pyrene-1,6-diyl)dibenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.